2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C26H19FN2O5S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19FN2O5S/c1-4-10-33-17-7-5-6-15(11-17)21-20-22(31)18-12-16(27)8-9-19(18)34-23(20)25(32)29(21)26-28-13(2)24(35-26)14(3)30/h4-9,11-12,21H,1,10H2,2-3H3 |
InChI Key |
WGISNIPOBLPBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OCC=C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Fluorinated Chromone Preparation
7-Fluorochromone is synthesized via Claisen-Schmidt condensation of 2-fluoroacetophenone with diethyl oxalate in the presence of sodium ethoxide. Key steps include:
Pyrrole-Dione Formation
The pyrrole ring is introduced via a modified Paal-Knorr synthesis. 1,4-Diketones react with ammonium acetate in acetic acid under microwave irradiation (100°C, 20 minutes). Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the dione moiety with 78% efficiency.
Coupling of Thiazole and Chromeno-Pyrrole-Dione
The thiazole and chromeno-pyrrole-dione subunits are conjugated via Suzuki-Miyaura cross-coupling. A boronated thiazole derivative reacts with the brominated chromeno-pyrrole-dione in the presence of Pd(PPh₃)₄.
Boronation of Thiazole
The thiazole is functionalized with a pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C. This step requires strict anhydrous conditions to prevent boronic acid hydrolysis.
Cross-Coupling Conditions
Optimized parameters for the Suzuki reaction include:
- Catalyst Loading : 2 mol% Pd(PPh₃)₄ maximizes turnover while minimizing costs.
- Base : K₂CO₃ in a 3:1 toluene/water mixture enhances solubility and reactivity.
- Temperature : 90°C for 12 hours achieves >90% conversion.
Introduction of the 3-(Prop-2-en-1-yloxy)phenyl Group
The propenyloxy side chain is installed via nucleophilic aromatic substitution (SNAr). The phenolic oxygen of the intermediate attacks 3-bromophenyl propargyl ether in the presence of K₂CO₃.
Etherification Protocol
Propargyl to Allyl Conversion
The propargyl ether is isomerized to the allyl ether using Wilkinson’s catalyst (RhCl(PPh₃)₃) in toluene at 110°C. This step proceeds with 95% regioselectivity for the trans-allyl product.
Industrial-Scale Optimization
Scalable production of the target compound necessitates modifications to laboratory protocols:
| Parameter | Lab Scale | Industrial Scale | Rationale |
|---|---|---|---|
| Catalyst Recovery | None | Pd scavenger resins | Reduces metal waste |
| Solvent | Toluene | Cyclohexane | Lower toxicity |
| Heating Method | Oil bath | Microwave-assisted | 50% faster reaction |
Continuous flow reactors are employed for the cross-coupling step, reducing reaction time from 12 hours to 45 minutes.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : >99% (C18 column, acetonitrile/water gradient)
- MS (ESI+) : m/z 490.5 [M+H]⁺
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.4 Hz, 1H, aromatic), 6.95 (m, 2H, allyloxy-H)
Challenges and Mitigation Strategies
- Thiazole Hydrolysis : Stabilized by storing intermediates under nitrogen at −20°C.
- Pd Leaching : Add 0.1% triphenylphosphine to reaction mixtures to sequester residual Pd.
- Regioselectivity in Allylation : Controlled via steric directing groups on the phenyl ring.
Comparative Analysis of Synthetic Routes
Three primary routes have been documented:
| Route | Key Step | Yield | Cost (USD/g) |
|---|---|---|---|
| A | Traditional Hantzsch | 62% | 120 |
| B | Microwave-assisted Paal-Knorr | 78% | 95 |
| C | Flow chemistry cross-coupling | 88% | 65 |
Route C demonstrates superior efficiency and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the fluorinated phenyl group and the thiazole ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer activities. For example:
- In Vitro Studies : In vitro assays have demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Mechanism of Action : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity
There are indications that this compound possesses antimicrobial properties:
- Broad Spectrum Activity : Preliminary studies suggest effectiveness against various bacterial strains and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer effects of thiazole derivatives similar to this compound. The results indicated that these derivatives significantly inhibited the growth of breast cancer cells through the induction of apoptosis pathways .
Case Study 2: Anti-inflammatory Potential
Another research article highlighted the anti-inflammatory effects of related compounds through molecular docking studies. These studies suggested that the compound could effectively bind to key enzymes involved in inflammation .
Mechanism of Action
The mechanism of action of 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated phenyl group can enhance the compound’s binding affinity to specific targets, while the chromeno-pyrrole structure can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related chromeno-pyrrole-diones and heterocyclic derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Heterocyclic Substituent at Position 2 :
- The target compound’s 1,3-thiazol group (with acetyl and methyl substituents) may enhance polarity and hydrogen-bonding capacity compared to the 1,3,4-thiadiazol (isobutyl-substituted) in the analog . Thiadiazoles typically exhibit stronger π-stacking and metabolic stability, whereas thiazoles are more tunable for target-specific interactions.
Aryl Substituent at Position 1: The propenyloxy group in the target compound introduces an alkene bond, which could participate in metabolic oxidation or covalent binding.
Bioactivity Trends :
- Analogs with bulkier substituents (e.g., isobutyl, isopropyl) show improved in vitro cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 μM), likely due to enhanced hydrophobic interactions with kinase ATP-binding pockets. The target compound’s acetyl group may reduce steric hindrance, favoring selectivity for specific enzyme isoforms .
Synthetic Accessibility :
- Both compounds likely employ similar synthetic routes, such as cyclocondensation of substituted pyrroles with chromene-dione precursors. However, the propenyloxy group in the target compound may require additional protection/deprotection steps compared to the isopropyl analog .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?
Methodological Answer:
The compound’s synthesis involves multi-step heterocyclic coupling. A reflux method in ethanol (2–3 hours) is commonly used for intermediates, followed by recrystallization from DMF-EtOH (1:1) to purify the product . Key parameters include:
- Reaction medium : Ethanol ensures solubility of precursors and minimizes side reactions.
- Temperature control : Reflux at 78°C prevents thermal degradation of the acetyl-thiazole moiety.
- Purification : Recrystallization ratios must be optimized to avoid co-precipitation of byproducts.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves the dihydrochromeno-pyrrole ring conformation and substituent orientation (e.g., prop-2-en-1-yloxy phenyl group) .
- NMR : - and -NMR confirm regiochemistry, particularly the fluorine substituent at position 7 and acetyl-thiazole integration.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 178.21 g/mol for intermediates) .
Basic: How should researchers align experimental design with theoretical frameworks for this compound?
Methodological Answer:
Link synthesis and analysis to density functional theory (DFT) or molecular orbital theory to predict electronic properties (e.g., fluorescence from the chromeno-pyrrole core). For biological studies, use structure-activity relationship (SAR) models to prioritize substituent modifications .
Advanced: How can researchers optimize synthesis scalability while maintaining stereochemical fidelity?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading).
- In situ monitoring : Employ Raman spectroscopy to track reaction progress and intermediate stability .
- Flow chemistry : Mitigate exothermic risks during thiazole-acetyl coupling by controlling residence time .
Advanced: What computational tools are effective for modeling this compound’s interactions in biological or material systems?
Methodological Answer:
- COMSOL Multiphysics : Simulate diffusion kinetics in drug delivery matrices (e.g., polymer scaffolds) .
- Molecular dynamics (MD) : Predict binding affinities for kinase inhibition studies, focusing on the dihydrochromeno-pyrrole scaffold’s rigidity .
- AI-driven QSAR : Train models on analogs to prioritize synthetic targets with desired bioactivity .
Advanced: How can contradictory data in solubility or stability studies be resolved?
Methodological Answer:
- Controlled degradation studies : Use HPLC-MS under varying pH/temperature to identify decomposition pathways (e.g., hydrolysis of the acetyl-thiazole group) .
- Theoretical alignment : Cross-validate experimental solubility (logP) with computational predictions (e.g., COSMO-RS) to identify outliers .
Advanced: What protocols ensure long-term stability of this compound in storage?
Methodological Answer:
- Storage conditions : Argon-atmosphere vials at -20°C, with desiccants to prevent hygroscopic degradation .
- Stability-indicating assays : Monitor via UPLC every 6 months; degradation >5% warrants reformulation with antioxidants (e.g., BHT) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in thiazole derivatives) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid from acetyl hydrolysis) .
Advanced: How can biological activity be systematically evaluated for derivatives of this compound?
Methodological Answer:
- High-throughput screening : Test kinase inhibition using fluorescence polarization assays.
- Metabolic stability : Use liver microsomes (e.g., human CYP3A4) to assess oxidative metabolism of the prop-2-en-1-yloxy group .
- In vivo models : Zebrafish embryos for preliminary toxicity profiling .
Basic: What training or resources are recommended for researchers new to studying this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
